N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid
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Description
The compound "N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various biologically active compounds and pharmaceuticals. The trifluoromethyl group is a common substituent in medicinal chemistry, often used to increase the metabolic stability and lipophilicity of a molecule .
Synthesis Analysis
The synthesis of substituted piperidines can be achieved through various methods. One approach involves the reaction of N,N-Bis[(benzotriazol-1-yl)methyl]amines with allyltrimethylsilanes to yield substituted piperidines . Another method for synthesizing piperidine derivatives is the ipso amination of organoboronic acids mediated by [bis(trifluoroacetoxy)iodo]benzene (PIFA), which allows the formation of primary amines at ambient temperature . These methods provide a pathway to synthesize the N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine moiety.
Molecular Structure Analysis
The molecular structure and properties of piperidine derivatives can be characterized using various spectroscopic techniques. For instance, 1-Benzyl-4-(N-Boc-amino)piperidine was studied using FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy. Density Functional Theory (DFT) was employed to determine the optimized geometrical parameters and vibrational assignments. The study also included HOMO-LUMO bandgap energy analysis and electron excitation analysis to understand the electronic properties of the molecule .
Chemical Reactions Analysis
Piperidine derivatives can participate in a range of chemical reactions. For example, 1-benzenesulfinyl piperidine, when combined with trifluoromethanesulfonic anhydride, can activate thioglycosides to form glycosyl triflates, which can then be converted to glycosides . This showcases the versatility of piperidine derivatives in synthetic chemistry, particularly in the formation of glycosidic linkages.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their functional groups. The presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound. The derivatization of primary amines with reagents like 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid can improve their detection sensitivity in analytical methods such as gas chromatography with electron-capture detection . These properties are crucial for the development of pharmaceuticals and for analytical applications.
Mechanism of Action
Mode of Action
It is known that the compound is a piperidine derivative, which suggests it may interact with its targets through mechanisms common to other piperidine derivatives. This could involve binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes.
Biochemical Pathways
As a piperidine derivative, it may influence pathways where piperidine and its derivatives are known to play a role
Result of Action
properties
IUPAC Name |
N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2.C2HF3O2/c1-19-9-7-13(8-10-19,14(15,16)17)18-11-12-5-3-2-4-6-12;3-2(4,5)1(6)7/h2-6,18H,7-11H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVOACNVQDAWQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(F)(F)F)NCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid |
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